molecular formula C13H18N2OS B11812594 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11812594
M. Wt: 250.36 g/mol
InChI Key: ROJQRBVEWWUIHC-UHFFFAOYSA-N
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Description

2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features both a pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the formation of the pyridine ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 3-bromopyridine with ethylthiolate to form 3-(ethylthio)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine-1-carbaldehyde under basic conditions to yield the target compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyridine and piperidine rings can engage in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-methanol
  • 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carboxylic acid

Uniqueness

2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both an ethylthio group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

2-(6-ethylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2OS/c1-2-17-13-7-6-11(9-14-13)12-5-3-4-8-15(12)10-16/h6-7,9-10,12H,2-5,8H2,1H3

InChI Key

ROJQRBVEWWUIHC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

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